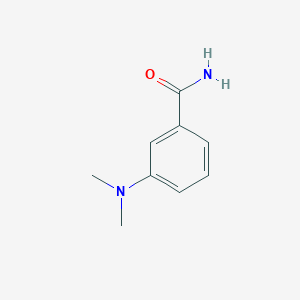

3-(Dimethylamino)benzamide

Vue d'ensemble

Description

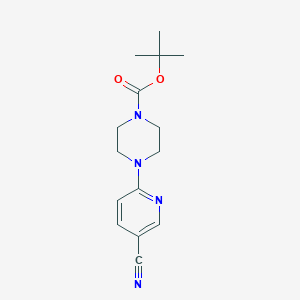

3-(Dimethylamino)benzamide (also known as DMABA) is a synthetic amide compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a white crystalline solid with a melting point of 62-64°C. Its molecular formula is C8H11N2O and its molecular weight is 155.19 g/mol. DMABA is a versatile compound with many potential uses and applications in the laboratory.

Applications De Recherche Scientifique

Antioxidant Activity

The compound has been found to exhibit significant antioxidant activity . It has been synthesized and tested for its in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity

“3-(Dimethylamino)benzamide” has been found to have antibacterial properties . The compound was tested for its in vitro growth inhibitory activity against different bacteria . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

Synthesis of Novel Amides

The compound has been used in the synthesis of novel amides . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Fluorescence Properties

The compound has been used in the synthesis of lanthanide complexes, which have been studied for their fluorescence properties . The fluorescence spectra of these complexes were studied and the fluorescence lifetime values were determined .

Thermodynamics

The compound has been used in the study of thermodynamics of lanthanide complexes . Measurements of the low-temperature heat capacity of the complexes were obtained within the temperature range of 1.9 to 300 K . The thermodynamic function was calculated by heat capacity fitting .

Crystal Structure Analysis

The compound has been used in the synthesis of lanthanide complexes, which have been studied for their crystal structure . The complexes exhibited dimeric structures based on X-ray diffraction analysis .

Mécanisme D'action

Target of Action

3-(Dimethylamino)benzamide is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

The compound interacts with its target, PARP, and inhibits its activity . This inhibition can lead to the prevention of DNA repair in cancer cells, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Dimethylamino)benzamide is the DNA repair pathway . By inhibiting PARP, the compound prevents the repair of DNA damage, particularly in cancer cells. This leads to the accumulation of DNA damage, which can result in cell death .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.

Result of Action

The primary result of the action of 3-(Dimethylamino)benzamide is the induction of cell death in cancer cells . By inhibiting PARP and preventing DNA repair, the compound can lead to the accumulation of DNA damage in these cells. This can trigger programmed cell death, or apoptosis, resulting in the death of the cancer cells .

Action Environment

The action of 3-(Dimethylamino)benzamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other compounds or drugs can potentially impact the compound’s action through drug-drug interactions .

Propriétés

IUPAC Name |

3-(dimethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGBEOHRGRUDEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

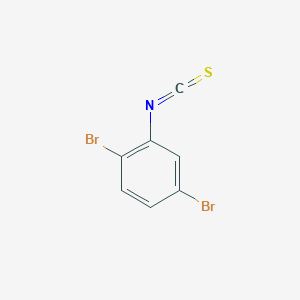

CN(C)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374354 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)benzamide | |

CAS RN |

33225-17-1 | |

| Record name | 3-(dimethylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenzo[b,d]furan-2-sulfonyl chloride](/img/structure/B1302676.png)

![2-(3',5'-Dichloro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1302683.png)